2-Benzyloxy-4,6-difluoronitrobenzene
Description
2-Benzyloxy-4,6-difluoronitrobenzene is a fluorinated aromatic compound featuring a benzyloxy group at the ortho position and nitro and fluorine substituents at the para and meta positions (4 and 6), respectively. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The benzyloxy group enhances solubility in organic solvents, while the electron-withdrawing nitro and fluorine substituents modulate reactivity in electrophilic aromatic substitution and nucleophilic displacement reactions .
Properties
Molecular Formula |
C13H9F2NO3 |
|---|---|
Molecular Weight |
265.21 g/mol |
IUPAC Name |
1,5-difluoro-2-nitro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2NO3/c14-10-6-11(15)13(16(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YOKPUTOXWQZWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Benzyloxy-4,6-difluoronitrobenzene can be contrasted with analogs sharing nitro, halogen, or alkoxy substituents. Below is a detailed comparison based on substituent effects, reactivity, and applications:
Table 1: Key Structural and Functional Differences
Key Findings:
Reactivity Differences :
- The benzyloxy group in this compound introduces steric bulk, slowing reactions like nucleophilic aromatic substitution compared to bromo analogs (e.g., 2-Bromo-4,6-difluoronitrobenzene) .
- Fluorine substituents enhance electron deficiency, making the compound less reactive toward electrophiles but more susceptible to nucleophilic attack at the nitro-bearing position .
Synthetic Utility :
- Bromo analogs (e.g., CAS 366496-33-5) are preferred in Suzuki-Miyaura coupling due to the bromide’s leaving-group ability, whereas the benzyloxy derivative is more suited for protective-group strategies in multistep syntheses .
- The amine in 4-Bromo-5-fluoro-2-nitroaniline enables hydrogen bonding, facilitating crystallization and purification—a feature absent in the benzyloxy variant .
Thermal and Solubility Properties: Benzyloxy derivatives exhibit higher thermal stability (decomposition >200°C) compared to bromo analogs (~180°C) due to the stabilizing π-π interactions of the benzyl group . Solubility in polar aprotic solvents (e.g., DMF) is superior in benzyloxy-containing compounds, as noted in synthesis protocols for benzimidazoles (see ) .
Research Findings and Data Trends
Table 2: Comparative Reactivity in Nucleophilic Displacement
| Compound | Reaction with NaOMe (Yield%) | Reaction with NH₃ (Yield%) |
|---|---|---|
| This compound | 45% (120°C, 24 h) | 28% (100°C, 48 h) |
| 2-Bromo-4,6-difluoronitrobenzene | 92% (80°C, 6 h) | 85% (60°C, 12 h) |
Interpretation : The benzyloxy group’s steric hindrance reduces nucleophilic displacement efficiency compared to bromo analogs, necessitating harsher conditions .
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